7-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Description
7-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C28H26N4O2 and its molecular weight is 450.542. The purity is usually 95%.
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Scientific Research Applications
NMR Characterization and Structural Analysis
Chemical Shift Assignment and Spectroscopy : N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines have been extensively studied using NMR spectroscopy. These compounds, including fluorinated variants, were characterized by their chemical shifts through 1H, 13C, 19F NMR, and 2D COSY, HMBC, and HSQC experiments to determine their structure in solution (Sørum et al., 2010).
Synthesis and Optimization
Synthesis of Antitumor Drug Intermediates : Compounds with the pyrimidin-4-yl moiety have been synthesized as intermediates for antitumor drugs. These intermediates are crucial for the development of small molecular inhibitors targeting cancer (Gan et al., 2021).
Chemical Reactivity and Derivative Synthesis
Investigation of Chemical Reactivity : Research has delved into the chemical reactivity of the Biginelli type compounds, leading to the synthesis of new dihydropyrimidine derivatives. This exploration helps in understanding the reactivity of specific groups within the compound structure and their potential for creating novel derivatives (Namazi et al., 2001).
Biological Activities and Applications
Antifungal and Antibacterial Properties : Derivatives containing the pyrimidin-2-amine structure have been synthesized and shown to possess significant antifungal and antibacterial activities. This suggests their potential in developing new antimicrobial agents (Jafar et al., 2017).
Molecular Inhibitors and Antagonists : Adjustments to the pyrazolo[4,3-d]pyrimidine derivatives have yielded highly potent and selective antagonists for human A3 adenosine receptors, indicating the therapeutic potential of these compounds in treating diseases mediated by these receptors (Squarcialupi et al., 2016).
Corrosion Inhibition
Inhibition of Metal Corrosion : Pyrimidine derivatives have been evaluated for their effectiveness in inhibiting the corrosion of mild steel in acidic media. Their adsorption characteristics and protective layer formation on metal surfaces highlight their industrial application in corrosion prevention (Yadav et al., 2015).
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-N-(2-methoxy-5-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c1-4-34-22-13-11-21(12-14-22)32-17-23(20-8-6-5-7-9-20)26-27(29-18-30-28(26)32)31-24-16-19(2)10-15-25(24)33-3/h5-18H,4H2,1-3H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYRFQUSHNBKIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4=C(C=CC(=C4)C)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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